molecular formula C12H12O3 B1266167 4-tert-Butylphthalic anhydride CAS No. 32703-79-0

4-tert-Butylphthalic anhydride

Cat. No. B1266167
CAS RN: 32703-79-0
M. Wt: 204.22 g/mol
InChI Key: YLJYVKLZVHWUCT-UHFFFAOYSA-N
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Description

4-tert-Butylphthalic anhydride (4-TBP) is a versatile reagent used in organic synthesis and as a catalyst in a variety of reactions. It is a white crystalline solid with a melting point of 64-65 °C and is soluble in organic solvents. 4-TBP is one of the most widely used anhydrides in organic synthesis and is used in a variety of reactions, including the synthesis of esters, amides, and other organic compounds.

Scientific Research Applications

Synthesis Methods

4-tert-Butylphthalic anhydride plays a critical role in synthesizing various complex compounds. Dai (1999) described its use in synthesizing planar binuclear bisphthalocyaninato metal-planar hexa tert butylbisphthalocyaninato dicobalt (Ⅱ), a novel planar binuclear compound, via the phthalic route. This synthesis achieved a significant total yield of up to 15% (Dai, 1999).

Reaction Chemistry and Stereochemistry

This compound contributes to complex reaction mechanisms and stereochemistry in organic synthesis. Polyak et al. (2017) investigated its role in the formation of 1,2,3,4-tetrahydroisoquinolin-1-one-4-carboxylic acid through rapid reactions with benzalimines. These reactions are notable for their consistent stereochemical outcomes, implicating an open transition state with an iminium species and enolized this compound (Polyak et al., 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, this compound is a precursor for high-performance materials. Yang et al. (2000) synthesized organosoluble poly(ether imide)s using a bis(ether anhydride) monomer derived from this compound. These polymers exhibit excellent solubility, high thermal stability, and are suitable for applications requiring robust and durable materials (Yang et al., 2000).

Catalysis

The compound is also significant in catalysis. Manoni and Connon (2014) described the use of a tert-butyl-substituted squaramide-based catalyst, reacting with enolizable anhydrides like this compound, to generate spirooxindole products. This method allows for excellent enantio- and diastereocontrol, essential for synthesizing structurally diverse products (Manoni & Connon, 2014).

Environmental Applications

In environmental applications, this compound derivatives have been used in sensor technologies. Gupta et al. (2002) developed a Pb(II) selective potentiometric sensor using a derivative of this compound, demonstrating its utility in detecting lead in various mediums (Gupta et al., 2002).

Mechanism of Action

The mechanism of action of anhydrides, including 4-tert-Butylphthalic anhydride, generally involves a nucleophilic attack on the carbonyl group, followed by the removal of the leaving group .

Safety and Hazards

4-tert-Butylphthalic anhydride is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

5-tert-butyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-12(2,3)7-4-5-8-9(6-7)11(14)15-10(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJYVKLZVHWUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186381
Record name 4-tert-Butylphthalic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32703-79-0
Record name 4-tert-Butylphthalic anhydride
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Record name 4-tert-Butylphthalic anhydride
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Record name 4-tert-Butylphthalic anhydride
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Record name 4-tert-butylphthalic anhydride
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Synthesis routes and methods

Procedure details

Subsequently, a 1 liter round bottom flask was fitted with a reflux condenser, to which was added 173.66 grams (0.7814 mole) of 4-t-butylphthalic acid and 500 milliliters of thionyl chloride. The yellow solution was magnetically stirred and refluxed for 3 hours, after which the thionyl chloride was removed from the anhydride under reduced pressure. The resultant white crystalline solid was washed three times with anhydrous hexane and the hexane was removed under reduced pressure to yield 150.33 grams (0.7361 mole) of the 4-t-butyl-phthalic anhydride product, which exhibited a melting point of 77° to 78° C. The identity of the 4-t-butyl-phthalic anhydride product was confirmed by IR spectrum.
Quantity
173.66 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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